molecular formula C21H23N3O5S B2508169 N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide CAS No. 1103514-58-4

N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2508169
CAS No.: 1103514-58-4
M. Wt: 429.49
InChI Key: GIQLPBFGCZAHKM-UHFFFAOYSA-N
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Description

N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves several steps. One common method includes the reaction of indoline-2-carboxylic acid with N-methyl-4-(morpholinosulfonyl)benzoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography .

Chemical Reactions Analysis

N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Scientific Research Applications

N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

What sets this compound apart is its unique combination of the indole core with a morpholinosulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-22-20(25)19-14-16-4-2-3-5-18(16)24(19)21(26)15-6-8-17(9-7-15)30(27,28)23-10-12-29-13-11-23/h2-9,19H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQLPBFGCZAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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